4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is an organoselenium compound characterized by the presence of a pentafluorophenyl group attached to a selenium atom, which is further connected to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluorophenylselenium reagent. One common method includes the selective iodine/lithium exchange on a pentahalogeno-biphenyl followed by trapping with bis(pentafluorophenyl)disulfide . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the pentafluorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can produce various functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can form strong bonds with other elements, facilitating the formation of stable compounds. The compound can interact with molecular targets such as enzymes involved in oxidative stress pathways, potentially modulating their activity and providing antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in synthetic applications where other organoselenium compounds might not be as effective .
Eigenschaften
CAS-Nummer |
185448-15-1 |
---|---|
Molekularformel |
C18H9F5Se |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(4-phenylphenyl)selanylbenzene |
InChI |
InChI=1S/C18H9F5Se/c19-13-14(20)16(22)18(17(23)15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
SMELRTDHNXWBLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.